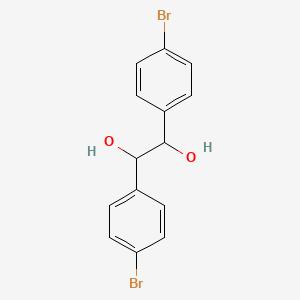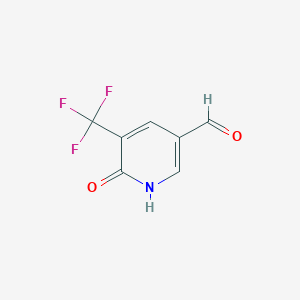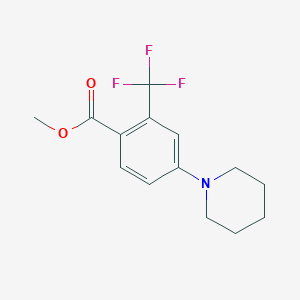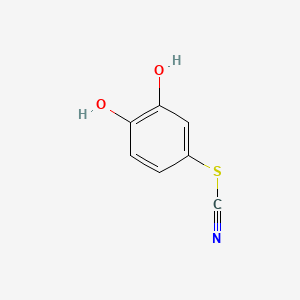
3,4-Dihydroxyphenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxyphenyl thiocyanate is an organic compound with the molecular formula C₇H₅NO₂S and a molecular weight of 167.185 g/mol This compound is characterized by the presence of both hydroxyl and thiocyanate functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxyphenyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with thiocyanate salts under acidic conditions. The reaction typically proceeds as follows: [ \text{3,4-Dihydroxybenzaldehyde} + \text{Thiocyanate Salt} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxyphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the thiocyanate group under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Catechols
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3,4-Dihydroxyphenyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of adhesives and polymeric materials.
Mechanism of Action
The mechanism of action of 3,4-dihydroxyphenyl thiocyanate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the thiocyanate group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters like dopamine.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine.
3,4-Dihydroxyphenylglycol: A metabolite of norepinephrine.
Comparison: 3,4-Dihydroxyphenyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. Unlike its analogs, which primarily function as neurotransmitter precursors or metabolites, this compound has broader applications in synthetic chemistry and industrial processes .
Properties
CAS No. |
5393-22-6 |
|---|---|
Molecular Formula |
C7H5NO2S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
(3,4-dihydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H5NO2S/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3,9-10H |
InChI Key |
VRLFTHKJVNALNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


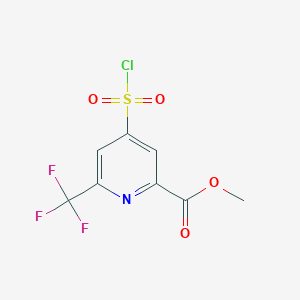
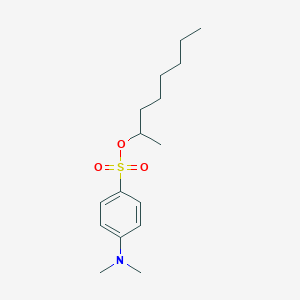
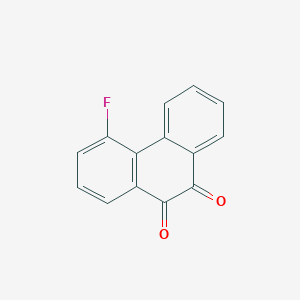
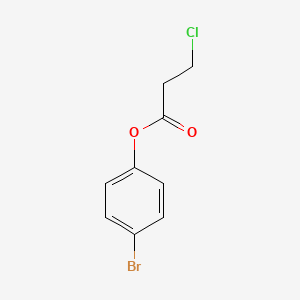
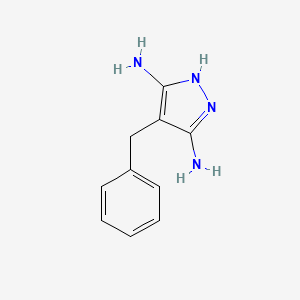
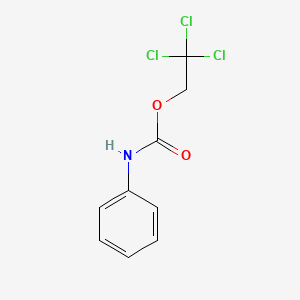
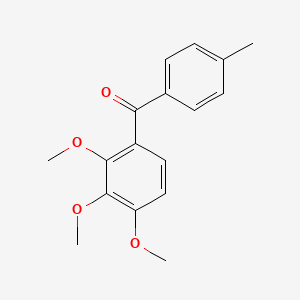
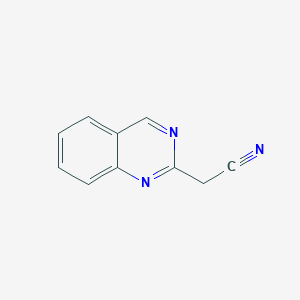
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)


